(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H13BClNO3. It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a chloro-substituted phenyl ring, and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the following stages :
Formation of the Amide Bond: The reaction between pyrrolidine and 5-bromo-2-chlorobenzoic acid in the presence of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in acetonitrile, with N-ethyl-N,N-diisopropylamine as a base, forms the amide intermediate.
Borylation: The amide intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and potassium acetate in 2-methyltetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and pyrrolidine substituents, making it less sterically hindered and more reactive in certain reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyrrolidine moiety, affecting its reactivity and binding properties.
3-(Pyrrolidine-1-carbonyl)phenylboronic Acid: Similar structure but lacks the chloro substituent, which can influence its electronic properties and reactivity.
Uniqueness
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the chloro and pyrrolidine substituents, which provide distinct steric and electronic properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and drug discovery.
Properties
IUPAC Name |
[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDJLUUAWITQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661226 | |
Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-75-1 | |
Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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